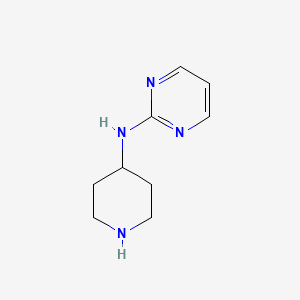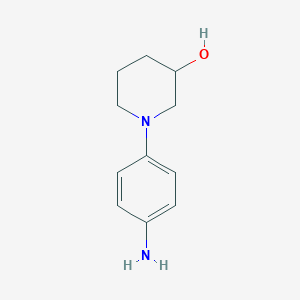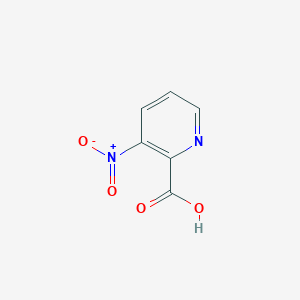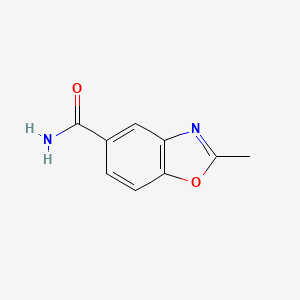
2-Methyl-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-benzoxazole-5-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3-benzoxazole-5-carboxamide is C9H8N2O2 . It is a bicyclic planar molecule .Chemical Reactions Analysis
The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH . The C–Br stretching of aromatic bromo compounds shows band around 705 cm−1 . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .Aplicaciones Científicas De Investigación
1. As 5-HT3 Receptor Antagonists
2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been identified as potent functional 5-HT3 receptor antagonists. These compounds possess nanomolar in vitro activity against human 5-HT3A receptors, indicating potential utility in treating diseases linked to improper 5-HT3 receptor function, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).
2. Anti-Inflammatory Activity
Some 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have demonstrated significant anti-inflammatory activity. This was observed in carrageenan-induced rat paw edema models, suggesting their potential as anti-inflammatory agents (Reena et al., 2009).
3. Analgesic and Anti-Inflammatory Properties
New carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, have been synthesized to investigate their anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing nitrite and PGE2 levels, indicating their potential for treating pain and inflammation (Can et al., 2021).
4. Antifungal Activity
A series of 1,3-benzoxazole-4-carbonitriles, including 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives, were synthesized and evaluated for antifungal activity. Some compounds demonstrated potent in vitro activity against Candida species, highlighting their potential as antifungal agents (Kuroyanagi et al., 2011).
5. Antimicrobial Activity
Novel 2-substituted benzoxazole derivatives were synthesized and screened for antimicrobial activity. These compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Balaswamy et al., 2012); (Vodela et al., 2013).
6. Blood Platelet Aggregation Inhibition
Certain 2-Methyl-1,3-benzoxazole-5-carboxamide derivatives have been found to inhibit blood platelet aggregation. This property could have significant implications in the development of treatments for conditions related to blood clotting (Ozaki et al., 1983).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Propiedades
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUCTDYXPLNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
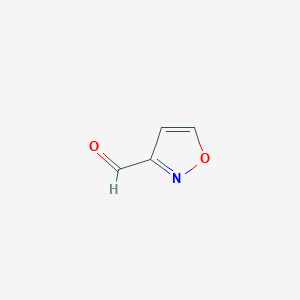

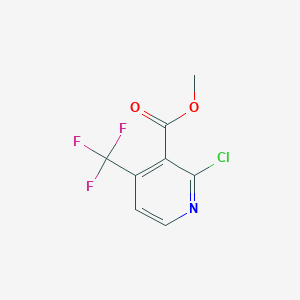
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
